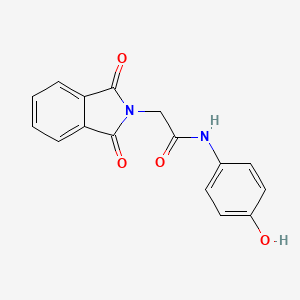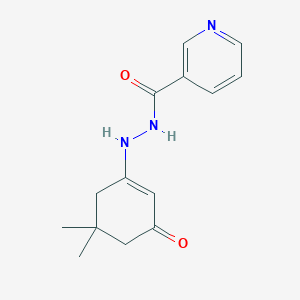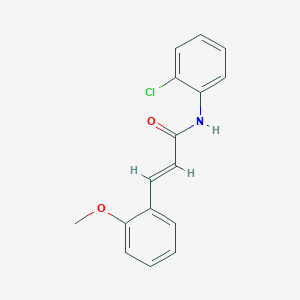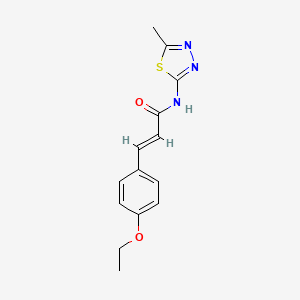![molecular formula C14H10F3NO3S B5633014 N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5633014.png)
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide, also known as TAK-659, is a highly selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell activation, proliferation, and survival. This compound also inhibits the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of BTK in preclinical studies. Inhibition of BTK by this compound leads to the suppression of B-cell activation, proliferation, and survival. This compound also inhibits the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. In addition, this compound has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
Advantages and Limitations for Lab Experiments
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has several advantages for laboratory experiments. It is a highly selective and potent inhibitor of BTK, with good pharmacokinetic properties. This compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to using this compound in laboratory experiments. It is a synthetic compound, which may limit its availability and increase its cost. In addition, the long-term safety and efficacy of this compound in humans are not yet fully known.
Future Directions
There are several potential future directions for research on N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide. One direction is to evaluate its efficacy and safety in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is to investigate its potential use in combination with other therapies, such as chemotherapy and immunotherapy. Further studies are also needed to understand the long-term safety and efficacy of this compound in humans, as well as its potential use in other diseases and conditions.
Synthesis Methods
The synthesis of N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide involves several steps, including the preparation of starting materials, coupling reactions, and purification steps. The most common method for synthesizing this compound involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with various reagents to obtain the final product.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown potent and selective inhibition of BTK, leading to the suppression of B-cell proliferation and survival. This compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. These findings suggest that this compound may be a promising therapeutic agent for the treatment of these diseases.
properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3S/c15-14(16,17)8-2-1-3-9(6-8)18-13(19)12-11-10(7-22-12)20-4-5-21-11/h1-3,6-7H,4-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPBORWTUDOVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785511 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)

![4-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5632964.png)
![N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide](/img/structure/B5632971.png)


![N-(2-furylmethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5632995.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5633000.png)
![N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5633002.png)
![9-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633007.png)
![1-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indazole](/img/structure/B5633025.png)
![6-chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5633031.png)
